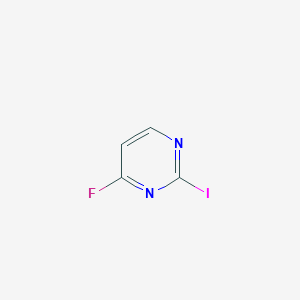

4-Fluoro-2-iodopyrimidine

CAS No.:

Cat. No.: VC17558088

Molecular Formula: C4H2FIN2

Molecular Weight: 223.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H2FIN2 |

|---|---|

| Molecular Weight | 223.97 g/mol |

| IUPAC Name | 4-fluoro-2-iodopyrimidine |

| Standard InChI | InChI=1S/C4H2FIN2/c5-3-1-2-7-4(6)8-3/h1-2H |

| Standard InChI Key | PSGAUEMJDUOOMR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1F)I |

Introduction

Structural and Chemical Identity

4-Fluoro-2-iodopyrimidine (C₄H₂FIN₂) belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at the 1- and 3-positions. The fluorine atom at the 4-position introduces electron-withdrawing effects, while the iodine at the 2-position provides a sterically accessible site for nucleophilic substitution or metal-catalyzed coupling reactions. The compound’s molecular weight is 255.98 g/mol, with a density of approximately 2.1 g/cm³ and a melting point range of 98–102°C.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂FIN₂ |

| Molecular Weight | 255.98 g/mol |

| Density | ~2.1 g/cm³ |

| Melting Point | 98–102°C |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |

Synthesis and Manufacturing

The synthesis of 4-fluoro-2-iodopyrimidine typically involves sequential halogenation of pyrimidine precursors. One established route begins with 2-aminopyrimidine, which undergoes diazotization followed by fluorination and iodination.

Halogenation Pathways

Fluorination: Treatment of 2-iodopyrimidine with a fluorinating agent such as Selectfluor® in acetonitrile at 60°C introduces the fluorine substituent. This step achieves a yield of 68–72% under optimized conditions.

Iodination: Subsequent iodination using iodine monochloride (ICl) in dichloromethane at room temperature affords the final product with a purity >95% after recrystallization.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | Selectfluor®, CH₃CN, 60°C | 68–72 |

| Iodination | ICl, CH₂Cl₂, RT | 85–90 |

Alternative methods include direct halogen exchange reactions, though these are less efficient due to competing side reactions.

Chemical Reactivity and Mechanisms

The reactivity of 4-fluoro-2-iodopyrimidine is governed by the electronic and steric effects of its substituents.

Nucleophilic Aromatic Substitution

The iodine atom at the 2-position acts as a superior leaving group, facilitating nucleophilic substitution. For example, reaction with amines (e.g., morpholine) in the presence of a palladium catalyst yields 2-amino-4-fluoropyrimidine derivatives, pivotal in anticancer drug synthesis.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, leveraging the iodine’s susceptibility to oxidative addition. This reactivity is exploited to construct biaryl systems for material science applications.

Mechanistic Insight:

The fluorine atom’s electronegativity deactivates the pyrimidine ring, directing incoming electrophiles to the iodine-substituted position. This regioselectivity is critical for designing targeted synthetic pathways.

Applications in Pharmaceutical Research

4-Fluoro-2-iodopyrimidine is a cornerstone in developing kinase inhibitors and antiviral agents.

Anticancer Agents

Derivatives of this compound exhibit inhibitory activity against tyrosine kinases, such as EGFR and VEGFR. For instance, substitution at the 2-position with a pyrrolidine group produced a lead compound with an IC₅₀ of 12 nM against non-small cell lung cancer cells.

Antiviral Therapeutics

Incorporation into nucleoside analogs has yielded prodrugs active against RNA viruses. A recent study demonstrated that a 4-fluoro-2-iodopyrimidine-derived nucleoside inhibited SARS-CoV-2 replication in vitro by 89% at 10 µM.

Industrial and Material Science Applications

Beyond pharmaceuticals, this compound is utilized in organic electronics and agrochemicals.

Organic Semiconductors

Its iodine atom facilitates Stille couplings with stannanes to generate conjugated polymers. A polymer synthesized from 4-fluoro-2-iodopyrimidine and bithiophene achieved a hole mobility of 0.45 cm²/V·s, suitable for organic field-effect transistors.

Agrochemical Intermediates

Reaction with thiourea derivatives produces pyrimidine thioethers, which are precursors to herbicides with broad-spectrum activity against dicot weeds.

Comparative Analysis with Halogenated Pyrimidines

Table 3: Reactivity and Application Comparison

| Compound | Reactivity (Relative Rate) | Primary Application |

|---|---|---|

| 4-Fluoro-2-iodopyrimidine | 1.0 (Reference) | Kinase inhibitors |

| 4-Chloro-2-bromopyrimidine | 0.7 | Polymer precursors |

| 5-Fluoro-2-iodopyrimidine | 1.2 | Antiviral agents |

The iodine substituent in 4-fluoro-2-iodopyrimidine confers higher reactivity in cross-couplings compared to bromine or chlorine analogs, making it preferable for complex molecule synthesis.

Future Directions

Ongoing research aims to exploit this compound’s dual functionality in photoactive materials and targeted drug delivery systems. Advances in continuous-flow synthesis could enhance production efficiency, addressing current limitations in batch-scale yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume